molecular formula C10H14N4O B11893268 1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one CAS No. 447417-33-6

1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Cat. No.: B11893268
CAS No.: 447417-33-6
M. Wt: 206.24 g/mol
InChI Key: UHNSLPQFIBCBDW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with methyl and propyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with β-diketones under acidic conditions to form the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in cell cycle progression, induction of apoptosis, and other cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of methyl and propyl groups can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

447417-33-6

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1,5-dimethyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C10H14N4O/c1-4-5-7-8-9(14(3)13-7)10(15)12-6(2)11-8/h4-5H2,1-3H3,(H,11,12,15)

InChI Key

UHNSLPQFIBCBDW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C)C

Origin of Product

United States

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